An In-depth Technical Guide to the Chemical Properties of Sofosbuvir D6
An In-depth Technical Guide to the Chemical Properties of Sofosbuvir D6
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Sofosbuvir D6, a deuterated analog of the direct-acting antiviral agent Sofosbuvir, serves as an indispensable tool in the bioanalytical and metabolic evaluation of its parent compound. This technical guide provides a comprehensive examination of the chemical properties of Sofosbuvir D6, offering insights into its synthesis, stability, and analytical characterization. By elucidating the subtle yet significant impact of isotopic labeling, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for the robust application of Sofosbuvir D6 in their studies. We will delve into the foundational principles of the kinetic isotope effect, explore the metabolic journey of Sofosbuvir, and provide detailed protocols for the analytical assessment of this stable isotope-labeled standard.
Introduction: The Role of Deuteration in Pharmaceutical Analysis
Sofosbuvir is a revolutionary nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, pivotal in the treatment of chronic HCV infection.[1][2] For the rigorous assessment of its pharmacokinetics and metabolism, a reliable internal standard is paramount. Sofosbuvir D6, in which six hydrogen atoms on the isopropyl moiety of the L-alanine ester are replaced with deuterium, fulfills this role with exceptional fidelity.[2] This isotopic substitution renders it chemically analogous to Sofosbuvir, yet readily distinguishable by mass spectrometry due to its increased molecular weight.[3]
The rationale for employing deuterated compounds in pharmaceutical research is rooted in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This seemingly minor alteration can lead to a decrease in the rate of chemical reactions that involve the cleavage of this bond, a common step in drug metabolism mediated by cytochrome P450 enzymes. While this effect can be harnessed to develop drugs with enhanced metabolic stability, in the context of Sofosbuvir D6 as an internal standard, the primary advantage is its near-identical physicochemical behavior to the parent drug during sample extraction and chromatographic analysis, ensuring accurate quantification.
Physicochemical Properties: A Comparative Analysis
The chemical properties of Sofosbuvir D6 are, by design, nearly identical to those of Sofosbuvir. However, a comprehensive understanding of these properties is crucial for its effective use.
| Property | Sofosbuvir | Sofosbuvir D6 | Reference(s) |
| Chemical Name | Isopropyl ((2S)-2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | Isopropyl-d6 ((2S)-2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | [3] |
| Molecular Formula | C22H29FN3O9P | C22H23D6FN3O9P | [3] |
| Molecular Weight | 529.45 g/mol | 535.49 g/mol | [3] |
| Appearance | White to off-white solid | White to off-white solid | [3] |
| pKa | 9.3 | Expected to be very similar to Sofosbuvir | [4] |
| Log P | 1.62 | Expected to be very similar to Sofosbuvir | |
| Solubility | Slightly soluble in water; freely soluble in ethanol and methanol | Soluble in DMSO and water (with heating) | [5] |
Stability Profile: Insights from Forced Degradation Studies
Specific long-term stability data for Sofosbuvir D6 is not extensively published; however, its stability profile is expected to closely mirror that of Sofosbuvir.[6] Forced degradation studies on Sofosbuvir provide critical insights into its susceptibility to various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Observations on Sofosbuvir |
| Acid Hydrolysis | Significant degradation observed. Studies have reported degradation ranging from 8.66% to 23% under acidic conditions (e.g., 1N HCl at 80°C). |
| Base Hydrolysis | Highly susceptible to degradation. Degradation of up to 50% has been reported in basic solutions (e.g., 0.5N NaOH at 60°C). |
| Oxidative Degradation | Less susceptible compared to hydrolysis, but some degradation occurs. Minimal degradation (0.79%) was noted in one study, while another using 30% H₂O₂ identified degradation products. |
| Thermal Degradation | Generally stable. No significant degradation was observed at 50°C for 21 days in one study. |
| Photolytic Degradation | Generally stable under photolytic conditions as per ICH guidelines. |
| Neutral Hydrolysis | Some degradation can occur over extended periods. |
Recommended Storage Conditions for Sofosbuvir D6: [6]
-
Solid (Powder):
-
-20°C for up to 3 years
-
4°C for up to 2 years
-
-
In Solution:
-
-80°C for up to 6 months
-
-20°C for up to 1 month
-
To ensure the integrity of Sofosbuvir D6 as an internal standard, it is imperative to adhere to these storage conditions and to be mindful of its potential degradation under harsh analytical conditions.
Metabolic Pathway of Sofosbuvir: A Blueprint for its Deuterated Analog
Sofosbuvir is a prodrug that must be metabolized within hepatocytes to its pharmacologically active form, the triphosphate GS-461203.[3][7] This multi-step activation pathway is crucial to its antiviral efficacy. The metabolic fate of Sofosbuvir D6 is presumed to follow the same pathway, a critical consideration for its use in metabolic studies.
Caption: Metabolic activation pathway of Sofosbuvir within a hepatocyte.
The initial steps involve the hydrolysis of the carboxylate ester by Cathepsin A or Carboxylesterase 1, followed by the cleavage of the phosphoramidate moiety by the histidine triad nucleotide-binding protein 1 (HINT1). Subsequent phosphorylations by UMP-CMP kinase and nucleoside diphosphate kinase yield the active triphosphate, GS-461203. This active metabolite is then incorporated into the growing HCV RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication. The primary circulating metabolite of Sofosbuvir is the inactive nucleoside GS-331007.
Synthesis and Analytical Characterization
A comprehensive understanding of the synthesis and analytical characterization of Sofosbuvir D6 is essential for ensuring its quality and proper application.
Synthetic Pathway Overview
The synthesis of Sofosbuvir D6 involves a multi-step process, with the key step being the stereoselective coupling of a core nucleoside with a deuterated phosphoramidate reagent.[2]
Caption: General synthetic workflow for Sofosbuvir D6.
The preparation of the deuterated phosphoramidate reagent involves the use of deuterated starting materials, such as d6-isopropylamine or deuterated L-alanine, to introduce the six deuterium atoms onto the isopropyl group of the L-alanine ester moiety.
Analytical Characterization
The identity, purity, and isotopic enrichment of Sofosbuvir D6 are confirmed using a combination of analytical techniques.
Mass spectrometry is the primary technique for confirming the identity and isotopic purity of Sofosbuvir D6. The molecular ion of Sofosbuvir D6 will exhibit a mass-to-charge ratio (m/z) that is 6 Da higher than that of Sofosbuvir.
-
Sofosbuvir: [M+H]+ ≈ 530.17 m/z
-
Sofosbuvir D6: [M+H]+ ≈ 536.21 m/z
Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing the fragmentation pattern. Fragments containing the deuterated isopropyl group will also show a +6 Da mass shift compared to the corresponding fragments of Sofosbuvir. For example, a major product ion of Sofosbuvir is observed at m/z 243.0777 ([C10H12FN2O4]+); this fragment would not be shifted in the MS/MS spectrum of Sofosbuvir D6 as it does not contain the deuterated moiety.[4] Conversely, fragments retaining the deuterated isopropyl L-alaninate portion will exhibit the expected mass increase.
NMR spectroscopy is a powerful tool for confirming the location of the deuterium atoms.
-
¹H NMR: The ¹H NMR spectrum of Sofosbuvir D6 will be very similar to that of Sofosbuvir, with the notable absence of the signals corresponding to the isopropyl methyl protons (typically a doublet around 1.2 ppm) and the isopropyl methine proton (typically a multiplet around 4.9 ppm).[7]
-
¹³C NMR: The ¹³C NMR spectrum of Sofosbuvir D6 will also closely resemble that of Sofosbuvir. However, the signals for the carbons of the isopropyl group will be observed as triplets due to the coupling with deuterium (spin I=1). The chemical shifts of these carbons may also be slightly shifted upfield.[1][8]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general workflow for assessing the stability of Sofosbuvir D6 under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Sofosbuvir D6 in a suitable solvent (e.g., a 1:1 mixture of methanol and water) to a final concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Reflux at 80°C for 10 hours. Cool and neutralize with 1N NaOH.[6]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.5N NaOH. Maintain at 60°C for 24 hours. Cool and neutralize with 0.5N HCl.[6]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at 80°C for 48 hours.[6]
-
Thermal Degradation: Store the solid Sofosbuvir D6 in a temperature-controlled oven at 80°C for a specified period.
-
Photolytic Degradation: Expose the solid and a solution of Sofosbuvir D6 to UV light (e.g., 200 Wh/m²) and fluorescent light (e.g., 1.2 million lux hours) in a photostability chamber.
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Purity Assessment
This protocol outlines a general HPLC method for determining the purity of Sofosbuvir D6 and separating it from potential degradation products.
1. Instrumentation:
-
A standard HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 260 nm.[6]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
3. Sample Preparation:
-
Dissolve an accurately weighed amount of Sofosbuvir D6 in the mobile phase to a known concentration.
4. Analysis:
-
Inject the sample and monitor the chromatogram for the main peak and any impurity peaks.
-
The retention time of Sofosbuvir under similar conditions has been reported to be in the range of 3-5 minutes.[9][10][11] A slight retention time shift may be observed for Sofosbuvir D6 due to the chromatographic isotope effect, typically eluting slightly earlier than the non-deuterated analog.
Caption: General workflow for HPLC analysis of Sofosbuvir D6.
Conclusion
Sofosbuvir D6 is a meticulously designed molecule that plays a critical role in the advancement of our understanding of the pharmacokinetics and metabolism of Sofosbuvir. Its chemical properties, being nearly identical to the parent drug, make it an ideal internal standard for quantitative bioanalysis. This guide has provided a detailed exploration of its physicochemical characteristics, stability profile, metabolic pathway, and analytical characterization. The provided protocols offer a practical framework for its application in a research setting. A thorough comprehension of these technical aspects is fundamental for ensuring the generation of accurate and reliable data in the development of novel antiviral therapies.
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ResearchGate. (n.d.). The 13 C-NMR (DMSO-d6, 125 MHz) data of compounds 1-3. Retrieved from [Link]
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CABI Digital Library. (2022). RP-HPLC method development, validation, and drug repurposing of sofosbuvir pharmaceutical dosage form: a multidimensional study. Retrieved from [Link]
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